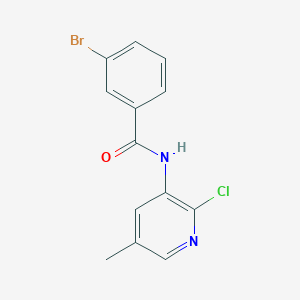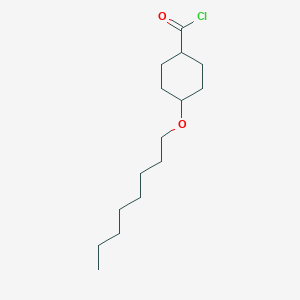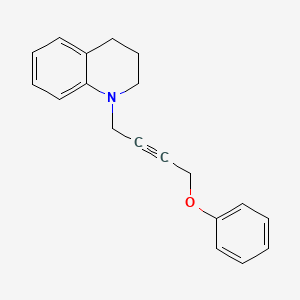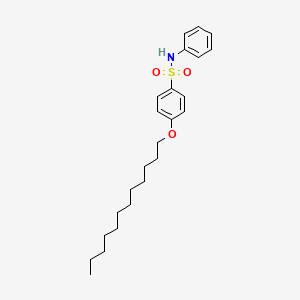
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further connected to a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide typically involves the following steps:
-
Preparation of 4-(Dodecyloxy)benzenesulfonyl Chloride
Reactants: 4-hydroxybenzenesulfonyl chloride and dodecyl bromide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Procedure: The mixture is heated under reflux, allowing the dodecyloxy group to attach to the benzene ring, forming 4-(dodecyloxy)benzenesulfonyl chloride.
-
Formation of this compound
Reactants: 4-(dodecyloxy)benzenesulfonyl chloride and aniline.
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under mild to moderate temperatures.
Products: Substituted derivatives of the original compound.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents, often under controlled temperatures.
Products: Oxidized forms of the compound, potentially altering the sulfonamide or dodecyloxy groups.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in inert atmospheres to prevent unwanted side reactions.
Products: Reduced derivatives, possibly affecting the sulfonamide group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of various chemical products.
Biology
In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of sulfonamide derivatives in biological systems.
Medicine
While not a common pharmaceutical agent, derivatives of this compound could be explored for their potential antimicrobial properties, given the known activity of sulfonamide groups.
Industry
Industrially, this compound finds applications in the production of detergents, emulsifiers, and other surfactant-based products. Its stability and effectiveness in various formulations make it a versatile additive.
Mécanisme D'action
The mechanism of action of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide primarily involves its surfactant properties. The dodecyloxy group interacts with hydrophobic surfaces, while the sulfonamide group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to stabilize emulsions and alter surface properties effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecyloxy)benzenesulfonamide: Similar structure but lacks the phenyl group attached to the sulfonamide.
4-(Dodecyloxy)benzoic Acid: Contains a carboxylic acid group instead of a sulfonamide.
4-(Dodecyloxy)aniline: Features an aniline group without the sulfonamide functionality.
Uniqueness
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is unique due to the combination of its dodecyloxy and sulfonamide groups, providing both hydrophobic and hydrophilic interactions
Propriétés
Numéro CAS |
117490-67-2 |
|---|---|
Formule moléculaire |
C24H35NO3S |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
4-dodecoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H35NO3S/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-17-19-24(20-18-23)29(26,27)25-22-15-12-11-13-16-22/h11-13,15-20,25H,2-10,14,21H2,1H3 |
Clé InChI |
KNGJVKGCTZYAKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


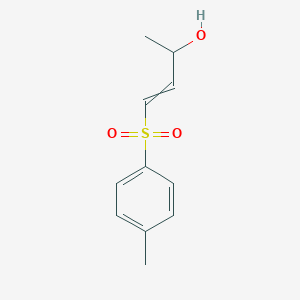

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

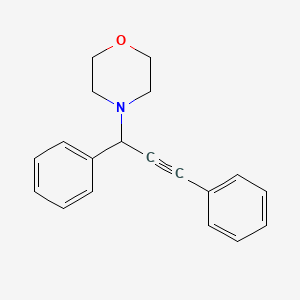
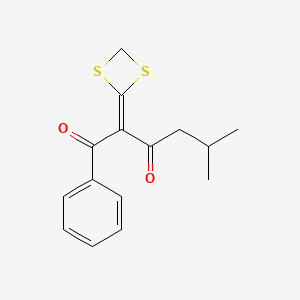

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
